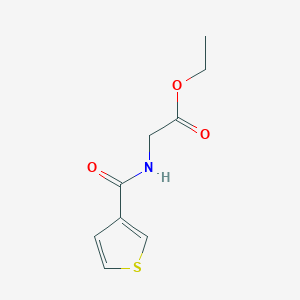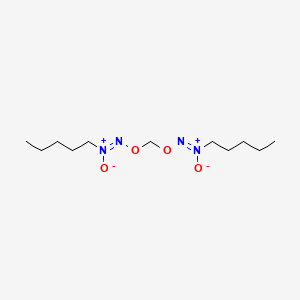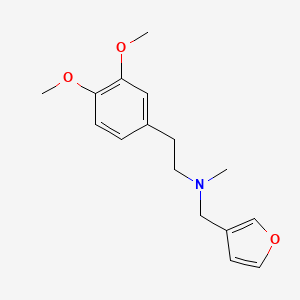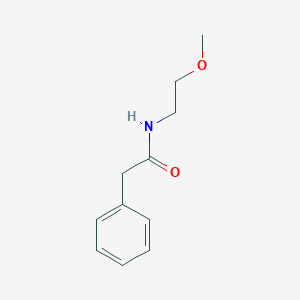
N,N'-bis(2,3-dichlorophenyl)isophthalamide
Descripción general
Descripción
N,N'-bis(2,3-dichlorophenyl)isophthalamide, commonly known as BDCM, is a chemical compound that has been widely used in various industrial applications. It is a white crystalline solid that is soluble in water and organic solvents. BDCM has been extensively studied for its potential use as a disinfectant, herbicide, and fungicide. In recent years, BDCM has gained attention for its toxicological properties and potential health hazards.
Mecanismo De Acción
BDCM is metabolized in the liver to form a reactive intermediate that can bind to DNA and cause mutations. The mechanism of action of BDCM involves the formation of DNA adducts, which can lead to DNA damage and mutations. BDCM has also been shown to induce oxidative stress and inflammation, which can contribute to its carcinogenic effects.
Biochemical and Physiological Effects:
BDCM exposure has been shown to cause DNA damage, oxidative stress, and inflammation in various tissues. It has been linked to an increased risk of bladder cancer, liver cancer, and lymphoma. BDCM exposure has also been associated with reproductive and developmental toxicity in animal studies.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
BDCM is a potent carcinogen that can be used in laboratory experiments to study the mechanisms of carcinogenesis and DNA damage. However, its toxicity and potential health hazards limit its use in laboratory experiments. Appropriate safety measures and precautions must be taken when handling BDCM.
Direcciones Futuras
Future research on BDCM should focus on developing safer alternatives to the chemical compound and identifying effective methods for reducing BDCM exposure. Studies should also investigate the mechanisms of BDCM-induced carcinogenesis and DNA damage, as well as potential biomarkers for BDCM exposure and toxicity. Additionally, research should explore the potential health effects of BDCM exposure on vulnerable populations, such as children and pregnant women.
Aplicaciones Científicas De Investigación
BDCM has been extensively studied for its toxicological properties and potential health hazards. It has been shown to be a potent carcinogen in animal studies and has been classified as a Group 2B carcinogen by the International Agency for Research on Cancer (IARC). BDCM exposure has been linked to an increased risk of bladder cancer in humans.
Propiedades
IUPAC Name |
1-N,3-N-bis(2,3-dichlorophenyl)benzene-1,3-dicarboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H12Cl4N2O2/c21-13-6-2-8-15(17(13)23)25-19(27)11-4-1-5-12(10-11)20(28)26-16-9-3-7-14(22)18(16)24/h1-10H,(H,25,27)(H,26,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VZHKDHQPXAMAMX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)C(=O)NC2=C(C(=CC=C2)Cl)Cl)C(=O)NC3=C(C(=CC=C3)Cl)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H12Cl4N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
454.1 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![1,2-phenylene bis[(2-oxo-1,3-benzothiazol-3(2H)-yl)acetate]](/img/structure/B3846024.png)

![ethyl N-{4-[(4-{[(4,6-dimethyl-2-pyrimidinyl)amino]sulfonyl}phenyl)amino]-4-oxobutanoyl}-3-nitrotyrosinate](/img/structure/B3846042.png)




![N-{[(3-chlorophenyl)amino]carbonyl}-1-naphthamide](/img/structure/B3846070.png)
![2-[4-(1-naphthylmethyl)-1-piperazinyl]ethanol](/img/structure/B3846078.png)
![2-[2-(4-methoxyphenyl)ethyl]-3-methyl-1,3-benzothiazol-3-ium iodide](/img/structure/B3846084.png)



